5,7-dimethyl-N-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
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Overview
Description
5,7-dimethyl-N-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolo[1,5-a]pyrimidine core with methyl, phenoxyphenyl, and sulfonamide substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-N-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide typically involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a multicomponent reaction involving aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal. This reaction is regioselective and can be carried out under mild conditions.
Introduction of Methyl Groups: The methyl groups at positions 5 and 7 can be introduced through alkylation reactions using appropriate methylating agents.
Phenoxyphenyl Substitution: The phenoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate compound with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5,7-dimethyl-N-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding oxides.
Reduction: Reduction reactions can be carried out on the sulfonamide group to form amines.
Substitution: The phenoxyphenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxides at the methyl groups.
Reduction: Formation of amines from the sulfonamide group.
Substitution: Formation of substituted derivatives at the phenoxyphenyl group.
Scientific Research Applications
5,7-dimethyl-N-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential anticancer activity and can be used in the development of new anticancer drugs.
Biological Studies: It can be used as a probe to study various biological pathways and molecular targets.
Material Science: The compound’s unique structure makes it suitable for applications in material science, such as the development of new polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-N-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit tyrosyl DNA phosphodiesterase 2 (TDP2) and lysine-specific histone demethylase 1 (LSD1/KDM1A), leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: A similar compound with a triazolopyrimidine core but lacking the phenoxyphenyl and sulfonamide groups.
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Another similar compound with a hydroxy group instead of the sulfonamide group.
Uniqueness
5,7-dimethyl-N-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is unique due to its combination of substituents, which confer specific chemical and biological properties. The presence of the phenoxyphenyl and sulfonamide groups enhances its potential as a therapeutic agent and its versatility in various chemical reactions.
Properties
Molecular Formula |
C19H17N5O3S |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
5,7-dimethyl-N-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C19H17N5O3S/c1-13-12-14(2)24-18(20-13)21-19(22-24)28(25,26)23-15-8-10-17(11-9-15)27-16-6-4-3-5-7-16/h3-12,23H,1-2H3 |
InChI Key |
SYLGXVXKTDYAHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)S(=O)(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C |
Origin of Product |
United States |
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